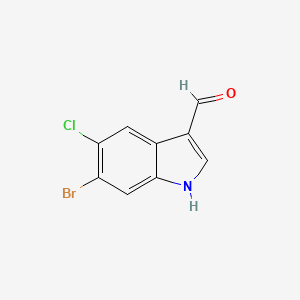

6-Bromo-5-chloro-1H-indole-3-carbaldehyde

概要

説明

6-Bromo-5-chloro-1H-indole-3-carbaldehyde is a chemical compound with the linear formula C9H5BrClNO . It has a molecular weight of 258.5 . It is a yellow solid and is used as a precursor for the synthesis of biologically active structures .

Molecular Structure Analysis

The InChI code for 6-Bromo-5-chloro-1H-indole-3-carbaldehyde is 1S/C9H5BrClNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives, including 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are often used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

6-Bromo-5-chloro-1H-indole-3-carbaldehyde is a yellow solid . It has a molecular weight of 258.5 and a linear formula of C9H5BrClNO . It should be stored at 0-8°C .科学的研究の応用

Inhibition of CYP2A6 Enzyme

“6-Bromo-5-chloro-1H-indole-3-carbaldehyde” may serve as a potent inhibitor of the CYP2A6 enzyme, which is involved in nicotine metabolism. This application could be significant in developing treatments for smoking reduction therapy .

Antifungal Properties

Similar to other indole-3-carbaldehyde derivatives, this compound might exhibit antifungal properties, potentially contributing to protection against fungal infections such as chytridiomycosis .

Multicomponent Reactions

The compound could be utilized in multicomponent reactions to create pharmaceutically relevant scaffolds, as highlighted by recent applications of 1H-indole-3-carbaldehyde derivatives .

Antiproliferative and Antiviral Activities

Derivatives of indole have been synthesized and tested for in vitro antiproliferative and antiviral activities. “6-Bromo-5-chloro-1H-indole-3-carbaldehyde” may also have potential in this field, particularly against various human cell lines and viruses .

Synthesis of Natural Products

Indole derivatives have been used in the total synthesis of natural products like cis-trikentrin B. This compound could be a precursor in synthesizing such complex molecules, leveraging its bromine and chlorine substituents for further chemical reactions .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

将来の方向性

Indole-3-carbaldehyde and its derivatives, including 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, are important precursors for the synthesis of active molecules . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

作用機序

Target of Action

6-Bromo-5-chloro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

The compound’s mode of action is primarily through its interaction with these targets, leading to changes in cellular function . The indole nucleus in the compound binds with high affinity to these receptors, which can lead to the development of new useful derivatives .

Biochemical Pathways

Indole derivatives, including 6-Bromo-5-chloro-1H-indole-3-carbaldehyde, affect various biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are a result of the compound’s interaction with different biochemical pathways and their downstream effects.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties.

Result of Action

The result of the compound’s action at the molecular and cellular level is dependent on the specific targets and pathways it affects. For example, some indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This suggests that 6-Bromo-5-chloro-1H-indole-3-carbaldehyde may also have similar antiviral properties.

特性

IUPAC Name |

6-bromo-5-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTYGQFNQNVZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)

![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)

![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)